molecular formula C11H17BrClNO B1527153 1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride CAS No. 1332531-41-5

1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride

Cat. No. B1527153
CAS RN: 1332531-41-5
M. Wt: 294.61 g/mol
InChI Key: DDSKDUWPOQRQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride, commonly known as ABTH, is an organic compound that is used in various scientific research applications. ABTH is a small molecule that can be synthesized in the laboratory and is used in a variety of biochemical and physiological experiments. It has been studied extensively in the past few decades and is now used in many different scientific fields.

Scientific Research Applications

Electrochemical Additions to Acetone

Electrochemical reactions of allyl and benzyl halides with acetone have been studied, where allyl groups can be added to acetone to yield corresponding alcohols in fair to good yields. This method might provide a pathway for modifications or synthesis involving the allyl group in the compound of interest (Satoh, Suginome, & Tokuda, 1983).

Ring-closing Metathesis

The condensation of allylcyclopentadiene with acetone, followed by various chemical reactions, can lead to the synthesis of functionalized zirconocene dichloride complexes. Such methodologies may be applicable for creating complex structures involving the tetrahydropyridin-yl moiety (Tumay, Kehr, Fröhlich, & Erker, 2009).

Base-catalyzed Reactions of β-halohydroperoxides

Research on the base-catalyzed reactions of β-halohydroperoxides with various olefins, including allyl and bromo compounds, indicates the potential for diverse product formation through rearrangement and cleavage reactions. This could inform potential reactivity and applications for the compound (Kopecky, Sande, & Mumford, 1968).

properties

IUPAC Name

1-(5-bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO.ClH/c1-3-4-9-5-6-10(12)11(13-9)7-8(2)14;/h3,6,9,11,13H,1,4-5,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSKDUWPOQRQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(=CCC(N1)CC=C)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride
Reactant of Route 2
1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride
Reactant of Route 3
1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride
Reactant of Route 4
1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride
Reactant of Route 5
1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride
Reactant of Route 6
1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.